molecular formula C13H20N2 B6258538 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine CAS No. 1537039-18-1

1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine

Cat. No.: B6258538
CAS No.: 1537039-18-1
M. Wt: 204.3
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Description

1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine is a chemical compound with the molecular formula C13H20N2 It is characterized by a pyrrolidine ring substituted with a 2,6-dimethylphenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Introduction of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dimethylbenzene and an appropriate catalyst like aluminum chloride.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium halides (NaX), alkoxides (RO-)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. It may also inhibit certain enzymes, leading to altered metabolic pathways and physiological effects.

Comparison with Similar Compounds

  • 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]ethanamine
  • 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]propanamine
  • 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]butanamine

Comparison: 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature may confer distinct pharmacological properties compared to its analogs, such as different receptor binding affinities and metabolic stability. The compound’s unique structure also allows for selective modifications, making it a valuable scaffold in drug design and development.

Properties

CAS No.

1537039-18-1

Molecular Formula

C13H20N2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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